Lanicemine dihydrochloride, also known as AZD6765, is a compound that was developed primarily for the treatment of severe and treatment-resistant depression. It is classified as a low-trapping N-methyl-D-aspartate receptor antagonist, which distinguishes it from other NMDA receptor antagonists, such as ketamine, by its reduced potential for psychotomimetic side effects. The compound was under development by AstraZeneca but was discontinued in 2013 after failing to meet clinical study endpoints .
Lanicemine dihydrochloride is derived from chemical modifications of existing NMDA receptor antagonists. Its classification falls under small molecule drugs targeting the NMDA receptor, specifically designed to modulate glutamatergic neurotransmission, which is implicated in mood regulation and depression .
The synthesis of lanicemine involves several steps that typically include:
Specific methods for synthesizing lanicemine have been detailed in patent literature, indicating various synthetic routes that can yield high purity compounds suitable for pharmaceutical applications .
Lanicemine dihydrochloride has the molecular formula with a molar mass of approximately 198.269 g/mol. The structure features a central aromatic ring system with amine functional groups that interact with NMDA receptors .
CC(C)C1=CC=C(C=C1)N(CCN)C(=O)C
KHJHFYAGQZYCLC-GXKRWWSZSA-N
These structural characteristics contribute to its pharmacological activity as an NMDA receptor antagonist.
Lanicemine dihydrochloride participates in various chemical reactions typical of small organic molecules. These include:
The mechanism of action of lanicemine involves:
Clinical trials have shown that lanicemine can produce rapid antidepressant effects similar to those seen with ketamine but with fewer side effects .
Lanicemine dihydrochloride exhibits specific physical properties:
Relevant data on its solubility and stability can inform formulation strategies for clinical use .
Lanicemine dihydrochloride was primarily investigated for its potential applications in treating:
Despite its discontinuation in development, research into low-trapping NMDA antagonists continues to inform new therapeutic strategies for mood disorders .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2